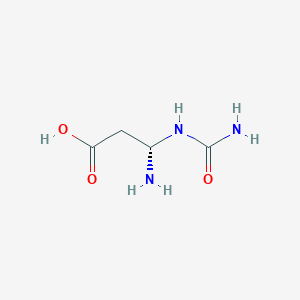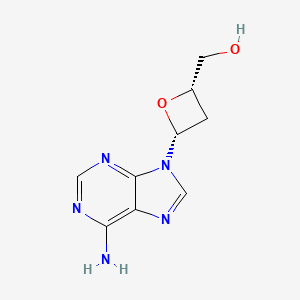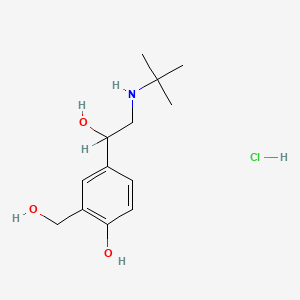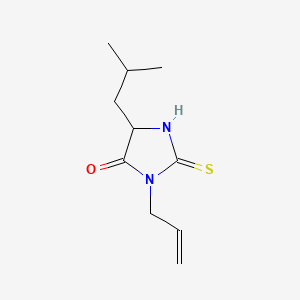
Alminoprofeno
Descripción general
Descripción
Alminoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class of chemical substances. It is used primarily for its analgesic, anti-inflammatory, and antipyretic properties. Alminoprofen is known for its ability to alleviate pain and reduce inflammation, making it useful in the treatment of various inflammatory and rheumatic disorders .
Aplicaciones Científicas De Investigación
Alminoprofen has several scientific research applications, including:
Chemistry: Used as a model compound in the study of NSAIDs and their chemical properties.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Used in the development of new analgesic and anti-inflammatory drugs.
Industry: Employed in the formulation of pharmaceutical products for pain relief and inflammation reduction
Mecanismo De Acción
Target of Action
Alminoprofen, a non-steroidal anti-inflammatory drug (NSAID), primarily targets Phospholipase A2 (PLA2) and Cyclooxygenase (COX) . These enzymes play crucial roles in the inflammatory response. PLA2 catalyzes the release of arachidonic acid from phospholipids, which is then metabolized by COX enzymes to produce prostaglandins, potent mediators of inflammation .
Mode of Action
Alminoprofen interacts with its targets (PLA2 and COX) by inhibiting their activities This inhibition disrupts the synthesis of prostaglandins, thereby reducing inflammation
Biochemical Pathways
The primary biochemical pathway affected by Alminoprofen is the arachidonic acid pathway . By inhibiting PLA2 and COX, Alminoprofen prevents the conversion of arachidonic acid into prostaglandins. This results in a decrease in prostaglandin levels, leading to reduced inflammation and pain.
Pharmacokinetics
As an nsaid, it is expected to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted via the kidneys . These properties can impact the drug’s bioavailability, efficacy, and potential for side effects.
Result of Action
The molecular and cellular effects of Alminoprofen’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, Alminoprofen can decrease the inflammatory response at the cellular level . This leads to a reduction in symptoms such as pain, swelling, and fever commonly associated with inflammatory conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Alminoprofen. Factors such as pH levels, temperature, and the presence of other substances can affect the drug’s absorption, distribution, metabolism, and excretion . Additionally, the patient’s physiological state, including liver and kidney function, can also impact the drug’s pharmacokinetics and overall effectiveness .
Análisis Bioquímico
Biochemical Properties
Alminoprofen plays a significant role in biochemical reactions by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation and pain. By inhibiting COX enzymes, Alminoprofen reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Cellular Effects
Alminoprofen affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Alminoprofen has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses . Additionally, Alminoprofen can affect the production of reactive oxygen species (ROS) and the activity of antioxidant enzymes, thereby impacting cellular redox balance .
Molecular Mechanism
The molecular mechanism of Alminoprofen involves its binding interactions with COX enzymes. Alminoprofen binds to the active site of COX-1 and COX-2, inhibiting their catalytic activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition leads to a decrease in prostaglandin levels, which in turn reduces inflammation and pain. Additionally, Alminoprofen may modulate the expression of genes involved in inflammatory pathways, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alminoprofen can change over time. Studies have shown that Alminoprofen is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to Alminoprofen may lead to adaptive changes in cellular function, such as alterations in enzyme activity and gene expression . These temporal effects are important considerations in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Alminoprofen vary with different dosages in animal models. At therapeutic doses, Alminoprofen effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, Alminoprofen can induce toxic effects, such as gastrointestinal irritation, renal impairment, and hepatotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.
Metabolic Pathways
Alminoprofen is involved in several metabolic pathways, primarily in the liver. It undergoes phase I and phase II metabolism, including oxidation, reduction, and conjugation reactions . The primary enzymes involved in Alminoprofen metabolism are cytochrome P450 enzymes, which catalyze the oxidation of Alminoprofen to its metabolites . These metabolites are then conjugated with glucuronic acid or sulfate and excreted in the urine .
Transport and Distribution
Alminoprofen is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can bind to plasma proteins, such as albumin, which facilitates its distribution in the bloodstream . Alminoprofen is also distributed to various tissues, including the synovial fluid, where it exerts its anti-inflammatory effects .
Subcellular Localization
The subcellular localization of Alminoprofen is primarily in the cytoplasm, where it interacts with COX enzymes . Alminoprofen does not require specific targeting signals or post-translational modifications for its activity. Its localization in the cytoplasm allows it to effectively inhibit COX enzymes and reduce prostaglandin synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of alminoprofen involves several steps, starting with the reaction of p-fluoronitrobenzene and diethyl methylmalonate. The process includes the following steps :
Initial Reaction:
p-Fluoronitrobenzene and diethyl methylmalonate are reacted in the presence of an alkali, followed by hydrolysis.Esterification: The intermediate product is then esterified using thionyl chloride.
Reduction: The esterified product undergoes reduction with a catalyst at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of alminoprofen involves optimizing the reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, pH adjustment, and concentration to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Alminoprofen undergoes several types of chemical reactions, including:
Oxidation: Alminoprofen can be oxidized under specific conditions to form various oxidation products.
Reduction: The reduction of alminoprofen intermediates is a crucial step in its synthesis.
Substitution: Alminoprofen can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or nickel are used for reduction reactions.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various intermediates and the final alminoprofen compound, which is characterized by its analgesic and anti-inflammatory properties .
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: Another NSAID belonging to the phenylpropionic acid class, used for similar therapeutic purposes.
Naproxen: An NSAID with a similar mechanism of action, used to treat pain and inflammation.
Ketoprofen: Another phenylpropionic acid derivative with analgesic and anti-inflammatory properties.
Uniqueness of Alminoprofen
Alminoprofen is unique in its specific chemical structure, where the isobutyl group of ibuprofen is replaced by a (2-methylprop-2-en-1-yl)amino group. This modification provides alminoprofen with distinct pharmacological properties, including its specific interaction with COX enzymes and its efficacy in reducing inflammation and pain .
Propiedades
IUPAC Name |
2-[4-(2-methylprop-2-enylamino)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13(15)16/h4-7,10,14H,1,8H2,2-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHLBGOJWPEVME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865968 | |
| Record name | (+/-)-Alminoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39718-89-3 | |
| Record name | Alminoprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39718-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alminoprofen [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039718893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alminoprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13314 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+/-)-Alminoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alminoprofen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALMINOPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0255AHR9GJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















